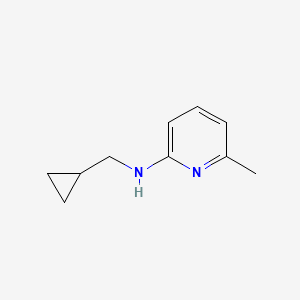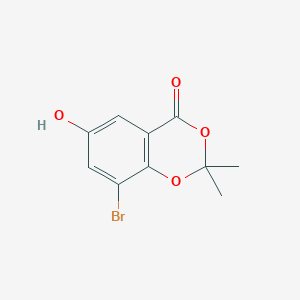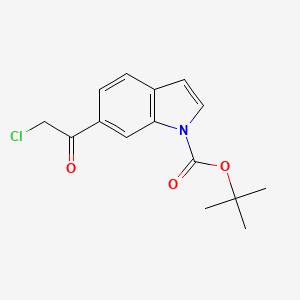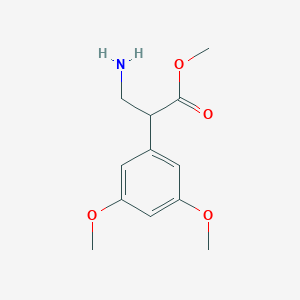
(1-(3,5-Diclorobencil)piperidin-3-il)metanol
Descripción general
Descripción
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C13H17Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a dichlorobenzyl group attached to the piperidine ring, which is further substituted with a methanol group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound in the study of piperidine derivatives and their biological effects.
Medicine
In medicinal chemistry, (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
They are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The alcohol analogues were found to be the most active and most selective for the parasite with three promising hit molecules identified among them, suggesting the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)aldehyde or (1-(3,5-Dichlorobenzyl)piperidin-3-yl)carboxylic acid.
Reduction: Formation of dechlorinated derivatives or modified piperidine rings.
Substitution: Formation of various substituted benzyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanol
- (1-(4-Chlorobenzyl)piperidin-3-yl)methanol
- (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanol
Uniqueness
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is unique due to the specific positioning of the chlorine atoms on the benzyl group. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJTTKQWBBMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate](/img/structure/B1465460.png)
![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)





![1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine](/img/structure/B1465472.png)
![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)
![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)


![tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate](/img/structure/B1465481.png)
